molecular formula C7H7NO B1666162 Benzaldoxime CAS No. 932-90-1

Benzaldoxime

Cat. No. B1666162
CAS RN: 932-90-1
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Description

Benzaldoxime is an organic compound with the formula C7H7NO . It is a white solid and can exist in two isomeric forms: E-isomer and Z-isomer .


Synthesis Analysis

Benzaldoxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol yields 9% E-isomer and 82% Z-isomer . Another study observed benzaldoxime yields up to 0.70 ± 0.04 mmoles and 0.67 ± 0.05 mmoles from the reaction of 1 mmole benzaldehyde with 2 mmoles NO2⁻ and NO3⁻, respectively .


Molecular Structure Analysis

The molecular formula of Benzaldoxime is C7H7NO . Its average mass is 121.137 Da and its monoisotopic mass is 121.052765 Da . The structure of Benzaldoxime is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzaldoxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde . It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride .


Physical And Chemical Properties Analysis

Benzaldoxime has a molecular weight of 121.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . Its topological polar surface area is 32.6 Ų . Its complexity is 95.1 .

Safety And Hazards

Benzaldoxime may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzaldoxime has shown potential in the development of new lipid peroxidation (LP) inhibitors useful for the prevention of oxidative damage . A series of fourteen benzaldoximes were synthesized and evaluated for antioxidant activity using the lipid peroxidation (LP) method . Most of the tested compounds had antioxidant properties .

properties

IUPAC Name

(NE)-N-benzylidenehydroxylamine
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InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+
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InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=NO
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Isomeric SMILES

C1=CC=C(C=C1)/C=N/O
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID6061313, DTXSID801031545
Record name Benzaldehyde, oxime
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Benzaldehyde oxime
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Vapor Pressure

0.0041 [mmHg]
Record name Benzaldehyde oxime
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Product Name

Benzaldehyde oxime

CAS RN

622-31-1, 932-90-1
Record name Benzaldoxime, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
FK Cameron - Journal of Physical Chemistry, 1898 - ACS Publications
… benzaldoxime is measurably hygroscopic at ordinary temperatures. … The ß benzaldoxime hydrochlorid which separated was … The ß benzaldoxime which separated as a pulpy solid was …
Number of citations: 4 pubs.acs.org
S Berdyugin, V Volchek, T Asanova, B Kolesov… - Applied Catalysis A …, 2019 - Elsevier
Rhodium(III) hydroxide was shown previously to possess the catalytic activity in the rearrangement reaction of primary oximes to amides. Alkaline solutions of rhodium(III) …
Number of citations: 6 www.sciencedirect.com
G Schubert, W Elger, G Kaufmann… - Seminars in …, 2005 - thieme-connect.com
… The pharmacodynamic effects of 11β-benzaldoxime-… characterization of 11β-benzaldoxime-substituted SPRMs. The drug … This study showed that an 11β-benzaldoxime-substituted …
Number of citations: 50 www.thieme-connect.com
H Chowdhury, VS Saxena, S Walia - Journal of agricultural and …, 1998 - ACS Publications
Alkoxy-substituted benzaldoxime ethers, namely (i) 3-methoxy-4-ethoxybenzaldoxime N−O−alkyl ethers, (ii) 3,4-dimethoxybenzaldoxime N−O−alkyl ethers, and (iii) 3,4-…
Number of citations: 20 pubs.acs.org
CM Luxmoore - Journal of the Chemical Society, Transactions, 1896 - pubs.rsc.org
… If, on the other hand, the isoxime formula be attributed to a-benzaldoxime and /3-benzaldoxime be regarded a8 the true oxime, a similar scheme, with the arrows reversed, wculd …
Number of citations: 4 pubs.rsc.org
MA Kumar, JK Choe, W Lee, S Yoon - … nanotechnology, monitoring & …, 2017 - Elsevier
… of benzaldoxime … benzaldoxime production, and 3) evaluate the effects of reaction temperature, reaction atmosphere, and the mass ratio of nZVI to N source on the yield of benzaldoxime…
Number of citations: 6 www.sciencedirect.com
MC Letzel, HF Grützmacher, T Fürst, KK Mayer… - International Journal of …, 2002 - Elsevier
The mechanism of the elimination of CH 2 O and C 2 H 4 O from the molecular ions of benzaldoxime-On-propyl ether (1) was studied using specifically deuterated derivatives, methods …
Number of citations: 3 www.sciencedirect.com
EF Schoenewaldt, RB Kinnel… - The Journal of Organic …, 1968 - ACS Publications
… (1) anii-Benzaldoxime has been referred to as ß-benzaldoxime in the older literature. … (Z)-benzaldoxime has been proposed by Chemical Abstracts Service [J. E. Blackwood, CL Gladys, …
Number of citations: 58 pubs.acs.org
JR Mora, T Cordova, G Chuchani - International Journal of …, 2008 - Wiley Online Library
The mechanism for the gas‐phase molecular elimination kinetics of benzaldoxime was examined at MP2/6‐31G, MP2/6‐31G(d,p), B3LYP/6‐31G, B3LYP/6‐31G(d,p), MPW1PW91/6‐…
Number of citations: 4 onlinelibrary.wiley.com
OL Brady, FP Dunn - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… Attempts were made to isolate a second hydrochloride of p-nitrobenzaldoxime, but without success, the reaction being tried in the light and in the dark, at room temperature and at Oo. It …
Number of citations: 20 pubs.rsc.org

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